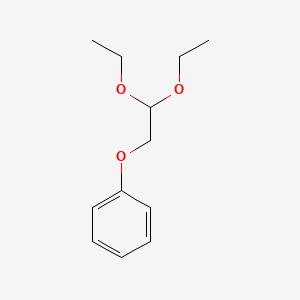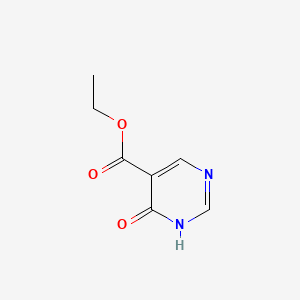
Diethyl acetylmalonate
Descripción general
Descripción
Diethyl acetylmalonate is a chemical compound that serves as a key intermediate in the synthesis of various pharmacologically active molecules. It is particularly noted for its role in the synthesis of the immunomodulatory agent FTY720 (fingolimod), which is used in the treatment of multiple sclerosis. The compound is synthesized through a Michael addition reaction, where diethyl(acetylamino)malonate is added to 4-octanoylstyrene to form the desired product .
Synthesis Analysis
The synthesis of diethyl acetylmalonate derivatives involves several steps, starting with diethyl malonate as the precursor. For instance, diethyl 2-acetylamino-2-(2-(4-octanoylphenyl)ethyl)propane-1,3-dioate, a derivative of diethyl acetylmalonate, is synthesized via Michael addition, which is a widely used method for carbon-carbon bond formation . Additionally, diethyl α-acetamido, α-alkylmalonates have been synthesized from diethyl malonate with overall yields ranging from 49-90%, showcasing the versatility and efficiency of the synthetic routes available for these compounds .
Molecular Structure Analysis
The molecular structure of diethyl acetylmalonate derivatives has been elucidated using various spectroscopic techniques, including two-dimensional NMR spectroscopy. For example, the structure of diethyl 5-acetoxy-3-(4-chlorophenyl)-4,5-dihydroisoxazol-5-yl-5-phosphonate, a related compound, has been determined by single-crystal X-ray diffraction, revealing the dihedral angle between the phenyl group and the isoxazoline ring . Similarly, the structures of C-alkylated acetamidomalonates have been established based on spectral data, with X-ray crystallography confirming the structures of some compounds .
Chemical Reactions Analysis
Diethyl acetylmalonate and its derivatives participate in various chemical reactions that are central to the synthesis of complex molecules. The reductive α-deoxygenation of α-acetoxy or α-alkony esters, for instance, allows for the preparation of diethyl allylmalonates or 2-arylalkanoic esters in good yield. This demonstrates the compound's utility in stitching together different molecular fragments, such as an alkene and an alkyl halide, with a malonyl group serving as a linchpin .
Physical and Chemical Properties Analysis
The physical and chemical properties of diethyl acetylmalonate derivatives are influenced by their molecular structure. For example, the copolymer of diethyl diallylmalonate with sulfur dioxide predominantly consists of cis-linked cyclopentane rings, with the ratio of cis to trans linkages being significantly high when the cyclopolymerization is carried out at elevated temperatures in acetonitrile . These properties are crucial for understanding the behavior of these compounds in various chemical environments and for their application in material science and pharmaceutical synthesis.
Aplicaciones Científicas De Investigación
1. Organic Synthesis and Catalysis
- Diethyl acetylmalonate is used in organic synthesis, particularly in palladium-catalyzed reactions. It reacts with allylic 1,1-diol diacetates under the catalysis of Pd(PPh3)4, displaying high regioselectivity in these reactions. The mechanisms of these reactions offer valuable insights for organic chemists (Lu & Huang, 1984).
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Diethyl acetylmalonate, also known as Diethyl 2-acetylmalonate, is a key intermediate in organic synthesis . It is primarily used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and flavorings .
Mode of Action
The compound acts as a building block in the synthesis of these organic compounds. It is particularly used in reactions that involve the formation of carbon-carbon bonds through malonate synthesis .
Biochemical Pathways
Diethyl acetylmalonate is involved in the acetate-malonate pathway, which is responsible for the biosynthesis of fatty acids . This pathway also contributes to the formation of plant aliphatic and aromatic compounds through the formation of polyketides .
Result of Action
The primary result of the action of Diethyl acetylmalonate is the creation of various organic compounds. For instance, it is used in the synthesis of LincomycinU-24729A, Lincomycin, Mirincarmycin, and Lincomycin Phosphate .
Propiedades
IUPAC Name |
diethyl 2-acetylpropanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-4-13-8(11)7(6(3)10)9(12)14-5-2/h7H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAUUQRBOCJRCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C(=O)C)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70205606 | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl acetylmalonate | |
CAS RN |
570-08-1 | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000570081 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl acetylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl acetylmalonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4617 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanedioic acid, acetyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70205606 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 570-08-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the typical reactions Diethyl acetylmalonate participates in?
A1: Diethyl acetylmalonate is known for its reactivity due to the presence of active methylene group. It participates in various reactions, including:
- Alkylation: As highlighted in [], Diethyl acetylmalonate undergoes free-radical induced addition reactions with alkenes like oct-1-ene, leading to alkylation at the active methylene site. This reaction is particularly useful for extending carbon chains and building complex molecules.
- Cyclization Reactions: The research in [] demonstrates the use of Diethyl acetylmalonate in the synthesis of Palbociclib, an anti-cancer drug. Diethyl acetylmalonate undergoes a cyclization reaction with a pyridopyrazine derivative, forming a key intermediate in the multi-step synthesis. This highlights its utility in constructing heterocyclic systems found in various pharmaceuticals.
- Formation of Pyrazoles and Triazoles: [] reveals that reacting Diethyl acetylmalonate with 3-chloro-6-hydrazinopyridazine can lead to the formation of either pyrazole or triazole derivatives depending on the reaction conditions. This exemplifies the versatility of Diethyl acetylmalonate in building diverse heterocycles important in medicinal chemistry.
Q2: Are there any studies regarding the reaction mechanism of Diethyl acetylmalonate hydrolysis?
A: Yes, research has been conducted to understand the hydrolysis mechanism of Diethyl acetylmalonate and its derivatives. [] specifically investigates the kinetics of hydrolysis for Diethyl acetylmalonate and Diethyl acetylethylmalonate, providing evidence for the existence of a tetrahedral intermediate during the reaction. This mechanistic insight is crucial for understanding the reactivity and behavior of Diethyl acetylmalonate in various chemical transformations.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




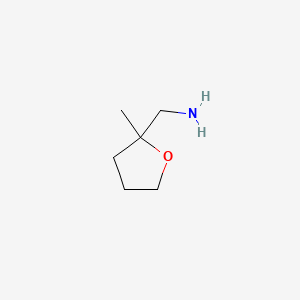

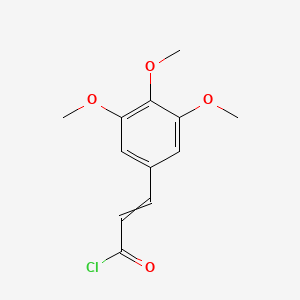
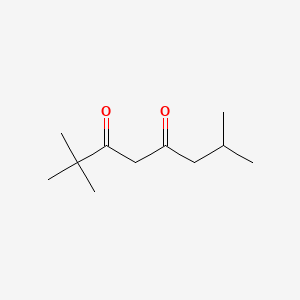

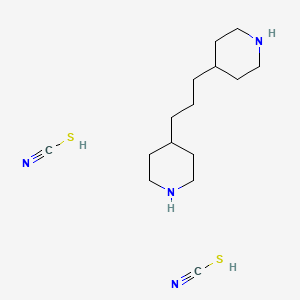
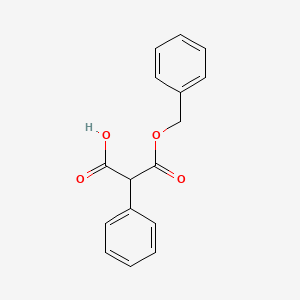



![4-{[(4-Chlorophenyl)sulfanyl]methyl}phenylamine](/img/structure/B1295148.png)
